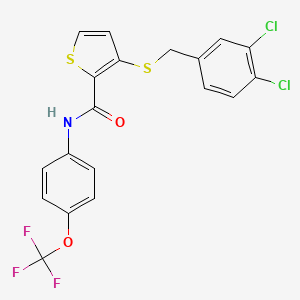
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains multiple functional groups, including a thiophene ring, a carboxamide group, a sulfanyl group, and a trifluoromethoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the dichlorobenzyl and trifluoromethoxy groups, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, a five-membered ring containing sulfur, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in reactions with nucleophiles, and the dichlorobenzyl and trifluoromethoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group and the electronegative chlorine and fluorine atoms could affect the compound’s solubility, boiling point, and melting point .科学的研究の応用
Polymeric Materials Development
A notable application involves the synthesis of new ortho-linked polyamide-imides (PAIs) incorporating ether, sulfur, and trifluoromethyl linkages. These materials were prepared through a condensation reaction, demonstrating excellent solubility in polar and less polar solvents, outstanding thermal stability, and low refractive indexes and birefringence due to the trifluoromethyl groups and thioether bridges. Such properties make these PAIs promising for advanced materials applications, including electronics and coatings (Shockravi et al., 2009).
Antimicrobial and Anticancer Agents
The molecule also finds applications in medicinal chemistry, where related structures have been explored for their antimicrobial and anticancer properties. For instance, novel Schiff bases exhibiting antibacterial and antifungal activities were synthesized, demonstrating the potential for developing new antimicrobial agents (Mange et al., 2013). Furthermore, 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties were investigated for their cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Advanced Synthesis Techniques
In addition, the molecule's structural motifs are integral to developing novel synthesis methods for heterocyclic compounds and polymeric materials. For example, a green approach for synthesizing thiophenyl pyrazoles and isoxazoles demonstrated potential antimicrobial activity, showcasing innovative routes in organic synthesis (Sowmya et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHNCWTFKSSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


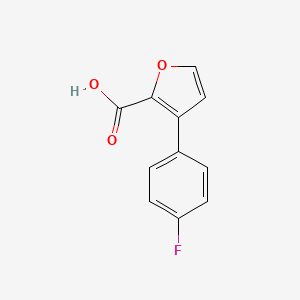
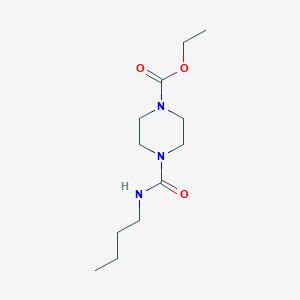
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)
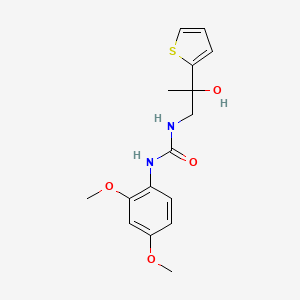
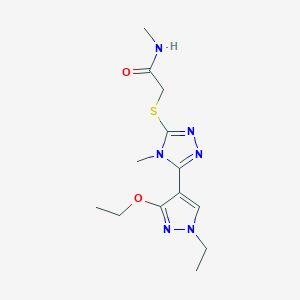
![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)

![N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2878595.png)


![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2878598.png)